molecular formula C5H5ClN4O2S B1601926 6-Chloro-2-(methylthio)-5-nitropyrimidin-4-amine CAS No. 38136-96-8

6-Chloro-2-(methylthio)-5-nitropyrimidin-4-amine

Cat. No. B1601926
CAS RN: 38136-96-8
M. Wt: 220.64 g/mol
InChI Key: PGVATALNXUVGED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The description of a compound typically includes its molecular formula, structure, and any common names it might have. It may also include the class of compounds it belongs to and its relevance in various fields such as medicine, agriculture, or materials science.



Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the overall yield of the reaction. The synthesis is often optimized to increase yield, reduce cost, or improve environmental sustainability.



Molecular Structure Analysis

The molecular structure of a compound is typically determined using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the nature of the chemical bonds between them.



Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. It includes the conditions under which the reactions occur, the products formed, and the mechanisms of the reactions.



Physical And Chemical Properties Analysis

This includes studying properties such as the compound’s melting point, boiling point, solubility, stability, and reactivity. These properties can influence how the compound is stored, handled, and used.


Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Pyrrolopyrimidines : Utilization of a related compound, 4,6-dichloro-2-methylthio-5-nitropyrimidine, in synthesizing poly-substituted pyrrolopyrimidin-7-one 5-oxides, showcasing its role in the development of complex heterocyclic structures (Čikotienė et al., 2008).
  • Chlorination Studies : Research into the chlorination of various pyrimidin-4-ols with 5-nitrogen functionality indicates the versatility of chloro-nitropyrimidines in producing diverse derivatives (Harnden & Hurst, 1990).

Medicinal Chemistry and Drug Development

  • Synthesis of Olomoucine : A notable application is in the efficient synthesis of olomoucine, an important compound in medicinal chemistry, using 4,6-dichloro-2-(methylthio)-5-nitropyrimidine as a building block (Hammarström et al., 2002).
  • Development of Purines : The compound's utility in the solution-phase synthesis of tetrasubstituted purines, which are significant in drug discovery, is highlighted in several studies (Hammarström et al., 2003).

Structural Studies and Material Science

  • Crystal Structure Analysis : Studies on the crystal structure of related chloro-nitropyrimidines contribute to understanding the molecular and crystallographic properties of these compounds, aiding in material science applications (McKeveney et al., 2004).

Safety And Hazards

This involves identifying any risks associated with the compound, such as toxicity, flammability, or environmental hazards. It also includes recommendations for safe handling, storage, and disposal of the compound.


Future Directions

This could involve potential applications of the compound, areas for further research, or ways to improve the synthesis or properties of the compound.


I hope this general outline is helpful. If you have a specific compound or topic you’d like information on, feel free to ask!


properties

IUPAC Name

6-chloro-2-methylsulfanyl-5-nitropyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN4O2S/c1-13-5-8-3(6)2(10(11)12)4(7)9-5/h1H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGVATALNXUVGED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=C(C(=N1)Cl)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20565045
Record name 6-Chloro-2-(methylsulfanyl)-5-nitropyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20565045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-(methylthio)-5-nitropyrimidin-4-amine

CAS RN

38136-96-8
Record name 6-Chloro-2-(methylsulfanyl)-5-nitropyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20565045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4,6-dichloro-2-(methylthio)-5-nitropyrimidine (327 mg, 1.36 mmol) in THF (5.4 mL) at −10° C. was added Et3N (474 μL, 3.40 mmol) followed by a solution of NH3 (2.0 M in MeOH, 750 μL, 1.5 mmol). The mixture was stirred while warming to 0° C. for 1.5 h (LC/MS indicated consumption of starting materials). The reaction mixture was taken forward without work-up.
Quantity
327 mg
Type
reactant
Reaction Step One
Name
Quantity
474 μL
Type
reactant
Reaction Step One
Name
Quantity
5.4 mL
Type
solvent
Reaction Step One
Name
Quantity
750 μL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-2-(methylthio)-5-nitropyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
6-Chloro-2-(methylthio)-5-nitropyrimidin-4-amine
Reactant of Route 3
6-Chloro-2-(methylthio)-5-nitropyrimidin-4-amine
Reactant of Route 4
Reactant of Route 4
6-Chloro-2-(methylthio)-5-nitropyrimidin-4-amine
Reactant of Route 5
Reactant of Route 5
6-Chloro-2-(methylthio)-5-nitropyrimidin-4-amine
Reactant of Route 6
Reactant of Route 6
6-Chloro-2-(methylthio)-5-nitropyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.